2-Propanol, 1-(p-sec-butylphenoxy)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
121-99-3 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(4-butan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C13H20O2/c1-4-10(2)12-5-7-13(8-6-12)15-9-11(3)14/h5-8,10-11,14H,4,9H2,1-3H3 |
InChI Key |
GBRILULHTCGXKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(C)O |
Origin of Product |
United States |
Academic Context and Historical Perspective of 2 Propanol, 1 P Sec Butylphenoxy Research
Discovery and Initial Research Initiatives in Attractant Chemistry
The journey toward understanding compounds like 2-Propanol, 1-(p-sec-butylphenoxy)- began with early explorations into the chemical ecology of insects. The late 19th and early 20th centuries saw the first systematic investigations into substances that attract insects. annualreviews.org Early efforts in attractant chemistry were largely empirical, involving the testing of various natural products and their derivatives. annualreviews.org A significant focus was on agricultural pests, with the goal of developing lures for trapping and monitoring insect populations as part of integrated pest management (IPM) strategies. annualreviews.org
The initial research initiatives were characterized by the screening of a wide array of compounds, often with limited understanding of the specific chemical cues that governed insect behavior. These early studies laid the groundwork for the eventual isolation and identification of specific attractant molecules. The development of pheromone science in the mid-20th century, marked by the identification of the first insect sex pheromone, bombykol, from the silkworm moth, was a major turning point. insectslimited.com This discovery opened the door to a more targeted approach in attractant chemistry, moving from broad-spectrum lures to highly specific pheromones and parapheromones.
Evolution of Research Paradigms Related to Substituted Phenoxypropanols
The research paradigm for insect attractants has evolved from a "black box" approach to a more nuanced, structure-activity relationship-driven exploration. Substituted phenoxypropanols, the chemical class to which 2-Propanol, 1-(p-sec-butylphenoxy)- belongs, fit within this modern paradigm. The general structure of phenoxypropanols allows for a wide range of substituents on the aromatic ring and variations in the propanol (B110389) side chain, making them an interesting class of compounds for synthetic and screening programs.
The evolution of research in this area can be summarized in the following stages:
Broad Screening: Initial research likely involved the screening of various commercially available or easily synthesized aromatic ethers and alcohols for attractant properties against a range of insect species.
Structure-Activity Relationship (SAR) Studies: As certain lead compounds emerged, researchers would have systematically modified their structures to understand which functional groups and substitution patterns were critical for biological activity. For instance, the position and nature of the alkyl group on the phenoxy ring (such as the p-sec-butyl group) and the hydroxylation pattern on the propanol chain would be key areas of investigation.
Behavioral and Electrophysiological Assays: The development of more sophisticated bioassays, including electroantennography (EAG) and single-sensillum recording (SSR), allowed for a more direct measurement of an insect's sensory response to specific volatile compounds. This moved the research beyond simple trapping data to understanding the neural basis of attraction.
Synergism and Blends: Modern research often focuses on the identification of synergistic effects between different compounds. It is now well-established that insect attraction is often mediated by complex blends of volatiles rather than single compounds. researchgate.net Therefore, studies would likely investigate the effect of 2-Propanol, 1-(p-sec-butylphenoxy)- in combination with other known attractants.
Methodological Advancements Influencing 2-Propanol, 1-(p-sec-butylphenoxy)- Studies
The study of compounds like 2-Propanol, 1-(p-sec-butylphenoxy)- has been profoundly influenced by advancements in analytical and synthetic chemistry. The ability to isolate, identify, and synthesize trace amounts of volatile organic compounds is central to modern attractant research.
Key methodological advancements include:
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of gas chromatography for separation with mass spectrometry for identification has been a cornerstone of natural product chemistry and has been instrumental in the analysis of complex mixtures of volatiles from plants and insects. umanitoba.caijprajournal.com The development of more sensitive and higher-resolution GC-MS techniques allows for the detection and tentative identification of novel compounds, even at very low concentrations. wiley.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of newly synthesized compounds. Advanced NMR techniques provide detailed information about the connectivity and stereochemistry of molecules like 2-Propanol, 1-(p-sec-butylphenoxy)-.
Advanced Synthetic Methodologies: The development of new synthetic routes has made it possible to create a wide variety of substituted phenols and related structures with high efficiency and stereocontrol. oregonstate.edu This allows for the systematic generation of analogues for structure-activity relationship studies.
These methodological advancements have transformed the field of attractant chemistry from a largely trial-and-error endeavor to a sophisticated, hypothesis-driven science. The investigation of a specific molecule like 2-Propanol, 1-(p-sec-butylphenoxy)- would leverage these powerful tools to understand its synthesis, properties, and potential biological activity.
Synthetic Methodologies and Chemical Modifications of 2 Propanol, 1 P Sec Butylphenoxy
Established Synthetic Pathways for 2-Propanol, 1-(p-sec-butylphenoxy)-
The primary established route for the synthesis of 2-Propanol, 1-(p-sec-butylphenoxy)- involves two key stages: the synthesis of the p-sec-butylphenol precursor and its subsequent etherification.
Precursor Synthesis and Optimization
The precursor, p-sec-butylphenol, is predominantly synthesized via the Friedel-Crafts alkylation of phenol (B47542) with butene. The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired para-isomer over the ortho- and di-substituted byproducts.
One established method involves the use of an aluminum phenoxide catalyst, prepared by reacting phenol with aluminum. prepchem.comgoogle.com The alkylation is then carried out by reacting phenol with butene under pressure and elevated temperatures. prepchem.comgoogle.com Process optimization has shown that the molar ratio of phenol to butene, catalyst concentration, reaction temperature, and time are critical parameters influencing the product distribution and yield. google.com For instance, a patent describes using a mole ratio of phenol to mixed butenes of 1:0.2 to 0.6 with an aluminum-based catalyst concentration of at least 0.15% at temperatures between 120°C and 280°C for 1 to 5.5 hours. google.com
Solid acid catalysts, such as zeolites and ion-exchange resins like Amberlyst-15, have also been investigated to facilitate a more environmentally friendly and recyclable catalytic system. acs.orgnih.gov These catalysts can exhibit high activity and selectivity for the para-alkylation of phenol. nih.gov The reaction conditions, including temperature and pressure, can be optimized for specific catalysts to achieve high phenol conversion and selectivity towards 4-tert-butylphenol, a structurally similar compound. acs.org
Table 1: Precursor Synthesis (p-sec-butylphenol) - Reaction Parameters
| Catalyst | Alkylating Agent | Temperature (°C) | Pressure | Key Findings | Reference |
| Aluminum Phenoxide | Butene-1 | 275 | 1000 psig | Higher yields of o-sec-butylphenol can be achieved by recycling the 2,6-di-sec-butylphenol (B1583072) byproduct. prepchem.com | prepchem.comgoogle.com |
| Aluminum Compound | Mixed Butenes | 120 - 280 | - | High yield and reduced consumption of phenol. google.com | google.com |
| Aluminum Phenoxide | Butene-2 | 180 - 255 | 1.0 - 1.8 MPa | Yields over 65% of o-sec-butylphenol with purity >97%. google.com | google.com |
| Zeolites | tert-Butyl Alcohol | 140 | 2 bar (N2) | Maximum phenol conversion of 79.27% with 68.01% selectivity towards 4-TBP + 2,4-TBP. researchgate.net | researchgate.net |
| Ionic Liquid ([HIMA]OTs) | tert-Butyl Alcohol | 70 | - | Maximum phenol conversion of 86% with 57.6% selectivity to 4-tert-butylphenol. nih.gov | nih.gov |
Reaction Conditions and Yield Enhancement Strategies
The etherification of p-sec-butylphenol to form 2-Propanol, 1-(p-sec-butylphenoxy)- is typically achieved through two main pathways: the Williamson ether synthesis or the base-catalyzed ring-opening of propylene (B89431) oxide.
The Williamson ether synthesis involves the reaction of the sodium or potassium salt of p-sec-butylphenol (phenoxide) with a 1-halo-2-propanol, such as 2-chloro-1-propanol. The phenoxide is generated in situ by treating p-sec-butylphenol with a strong base like sodium hydroxide (B78521) or potassium hydroxide.
Alternatively, and more commonly for industrial applications, is the direct reaction of p-sec-butylphenol with propylene oxide in the presence of a base catalyst. A patent for the synthesis of the analogous compound, 1-(4-phenoxyphenoxy)-2-propanol, details reacting p-phenoxyphenol with propylene oxide in the presence of potassium hydroxide in water at 40-60°C for 4 hours. patsnap.com Similar conditions can be inferred for the synthesis of the target compound.
Yield enhancement strategies focus on optimizing the molar ratio of reactants, catalyst loading, temperature, and reaction time to favor the formation of the desired product and minimize side reactions, such as the formation of dipropylene glycol ethers. The use of a phase-transfer catalyst can also be beneficial in the Williamson ether synthesis to improve the reaction rate between the aqueous phenoxide and the organic halide.
Purification Techniques for Academic Synthesis
Following the synthesis, purification of 2-Propanol, 1-(p-sec-butylphenoxy)- is essential to remove unreacted starting materials, byproducts, and the catalyst. For academic-scale synthesis, common purification techniques include:
Distillation: Fractional distillation under reduced pressure is a primary method for separating the desired product from lower-boiling starting materials and higher-boiling byproducts. miracosta.edu The significant difference in boiling points between phenol, p-sec-butylphenol, and the final ether product allows for effective separation.
Chromatography: Column chromatography using silica (B1680970) gel is a highly effective method for achieving high purity. sigmaaldrich.com A solvent system of appropriate polarity is chosen to separate the product from impurities based on their differential adsorption to the stationary phase. Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for obtaining highly pure samples. sigmaaldrich.com
Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. This technique relies on the differences in solubility between the product and impurities at different temperatures.
Novel Synthetic Approaches and Catalyst Development
Research into the synthesis of phenoxy propanol (B110389) derivatives is continuously exploring more efficient, cost-effective, and environmentally benign methodologies. Novel synthetic approaches and catalyst development are key areas of this research.
The use of ionic liquids as catalysts for the alkylation of phenols represents a "green" alternative to traditional acid catalysts, offering advantages such as easy recovery and reuse. nih.gov For the etherification step, solid-supported catalysts, including zeolites and functionalized mesoporous silica, are being investigated to replace homogeneous base catalysts. whiterose.ac.uk These heterogeneous catalysts can simplify product purification and reduce waste generation.
Photocatalysis has also emerged as a novel approach. For instance, a NiII-aryl complex has been shown to catalyze the etherification of aryl electrophiles with alcohols under long-wave UV irradiation in the presence of a soluble amine base, avoiding the need for strong inorganic bases.
Stereoselective Synthesis of 2-Propanol, 1-(p-sec-butylphenoxy)- Enantiomers
The 2-propanol moiety in the target molecule contains a chiral center, meaning the compound can exist as two enantiomers (R and S). As the biological activity of such molecules often resides in a single enantiomer, stereoselective synthesis is of paramount importance, particularly in pharmaceutical applications.
A key strategy for obtaining enantiomerically pure 1-aryloxy-2-propanols is through the use of chiral epoxides as starting materials. Jacobsen's hydrolytic kinetic resolution (HKR) of terminal epoxides is a powerful method for obtaining both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric excess. nih.govnih.gov This method utilizes a chiral (salen)Co(III) complex as a catalyst. nih.govnih.gov
The enantiomerically enriched epoxide, for example, (R)-propylene oxide or (S)-propylene oxide, can then be reacted with p-sec-butylphenol in a base-catalyzed ring-opening reaction to yield the corresponding enantiomer of 2-Propanol, 1-(p-sec-butylphenoxy)-. Alternatively, the enantiopure 1,2-diol obtained from the HKR can be converted into a suitable leaving group at the primary hydroxyl position and then reacted with the phenoxide.
Dynamic kinetic resolution (DKR) is another advanced strategy that combines in-situ racemization of the starting material with a kinetic resolution, theoretically allowing for a 100% yield of the desired enantiomer. Lipases in combination with metal catalysts, such as ruthenium or vanadium complexes, have been successfully employed for the DKR of various alcohols. mdpi.com
Derivatization Strategies for Structure-Activity Relationship Investigations
2-Propanol, 1-(p-sec-butylphenoxy)- can serve as a scaffold for the synthesis of a variety of derivatives to investigate their structure-activity relationships (SAR), particularly in the context of developing new therapeutic agents. Many β-adrenergic blockers (beta-blockers) share the phenoxypropanolamine backbone. pharmaguideline.com
Derivatization typically involves modification of the hydroxyl group of the 2-propanol moiety. A common strategy is the conversion of the alcohol to an amine, creating a phenoxypropanolamine. This can be achieved by first converting the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) and then reacting it with an appropriate amine.
The general SAR for many β-blockers indicates that:
The nature of the aromatic substituent significantly influences the activity and selectivity (β1 vs. β2). The para-sec-butyl group in the target compound would be a key determinant of its pharmacological profile. pharmaguideline.com
The amine substituent is crucial for activity. Typically, secondary amines with bulky substituents (e.g., isopropyl or tert-butyl) show high β-adrenergic blocking activity. youtube.comyoutube.com
The stereochemistry at the 2-propanol carbon is critical, with the (S)-enantiomer often being the more active form. youtube.comyoutube.com
By synthesizing a library of derivatives with variations in the amine substituent and exploring different aromatic substitutions, researchers can elucidate the key structural features required for optimal biological activity. nih.gov
Modifications of the Propanol Moiety
The 2-propanol portion of the molecule contains a secondary hydroxyl group and a methyl group, both of which are amenable to chemical modification. The hydroxyl group is a key site for derivatization, which can alter the polarity, hydrogen bonding capacity, and metabolic stability of the compound.
Common modifications to the hydroxyl group include:
Esterification: Reaction with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) can produce a range of esters. This modification can be used to introduce different functionalities and alter the lipophilicity of the molecule.
Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides or other alkylating agents. This would cap the hydrogen-bonding donor capacity of the hydroxyl group.
Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(p-sec-butylphenoxy)acetone. This transformation significantly changes the geometry and electronic properties of this part of the molecule.
The methyl group on the propanol moiety could also be a target for modification, although this would likely require more complex synthetic routes. For instance, replacement of the methyl group with a longer alkyl chain or a functionalized group could be explored.
Table 1: Potential Modifications of the Propanol Moiety
| Modification Type | Reagents/Conditions | Resulting Functional Group | Potential Change in Properties |
| Esterification | Acyl chloride, pyridine | Ester (-OC(O)R) | Increased lipophilicity, altered steric bulk |
| Etherification | Alkyl halide, base | Ether (-OR) | Removal of H-bond donor, increased lipophilicity |
| Oxidation | PCC, CrO3 | Ketone (=O) | Change in geometry, loss of H-bond donor |
Substitutions on the Phenoxy Ring System
The phenoxy ring provides a versatile platform for introducing a wide array of substituents to probe their effects on molecular properties and interactions. The position of the substituent (ortho, meta, or para to the ether linkage) is crucial, as it can influence the conformation of the molecule and its electronic properties. oup.com
A variety of substituents can be introduced onto the aromatic ring, including:
Halogens: Introduction of fluorine, chlorine, or bromine can alter the electronic nature of the ring and its metabolic stability.
Alkyl Groups: Small alkyl groups can be added to further probe steric interactions.
Nitro Groups: Nitration of the aromatic ring introduces a strong electron-withdrawing group, which can significantly impact the pKa of the phenolic ether.
Amide Groups: The introduction of amide functionalities can introduce hydrogen bonding capabilities and alter solubility. nih.govnih.gov
The nature and position of these substituents can have a profound impact on the biological activity of phenoxypropanolamine-based compounds, a class of molecules to which 2-Propanol, 1-(p-sec-butylphenoxy)- is structurally related. nih.govmdpi.compharmaguideline.com For instance, in the context of beta-blockers, para-substitution on the phenoxy ring is often associated with cardioselectivity. pharmaguideline.com
Table 2: Potential Substitutions on the Phenoxy Ring
| Substituent | Position | Potential Synthetic Method | Potential Effect |
| Chloro | Ortho, Meta | Electrophilic chlorination | Altered electronics and lipophilicity |
| Nitro | Ortho, Meta | Nitration (HNO3/H2SO4) | Strong electron-withdrawing effect |
| Amino | Ortho, Meta | Reduction of nitro group | Introduction of a basic center |
| Methyl | Ortho, Meta | Friedel-Crafts alkylation | Increased steric bulk and lipophilicity |
Isosteric Replacements in the 2-Propanol, 1-(p-sec-butylphenoxy)- Scaffold
Key isosteric replacements include:
Ether Linkage Replacement: The ether oxygen atom can be replaced with other groups such as sulfur (thioether), a methylene (B1212753) group (-CH2-), or a secondary amine (-NH-). Such modifications can affect bond angles, lipophilicity, and metabolic stability. pharmaguideline.com
Phenoxy Ring Replacement: The phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as thiophene, pyridine, or pyrimidine. This can introduce heteroatoms that can act as hydrogen bond acceptors or alter the electronic distribution of the ring system. nih.gov
sec-Butyl Group Isosteres: The sec-butyl group could be replaced by other alkyl groups of similar size, such as isobutyl, tert-butyl, or a cyclopentyl group, to explore the impact of subtle changes in steric bulk and conformation.
These isosteric modifications can lead to compounds with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. nih.gov
Table 3: Potential Isosteric Replacements
| Original Group | Isosteric Replacement | Resulting Structure | Rationale for Replacement |
| Ether (-O-) | Thioether (-S-) | 1-(p-sec-butylphenylthio)-2-propanol | Altered bond angle and lipophilicity |
| Ether (-O-) | Methylene (-CH2-) | 1-(p-sec-butylphenyl)butan-2-ol | Increased flexibility and lipophilicity |
| Phenyl Ring | Thiophene Ring | 2-Propanol, 1-(5-sec-butylthiophen-2-yloxy)- | Altered electronic properties and potential for new interactions |
| sec-Butyl Group | Cyclopentyl Group | 2-Propanol, 1-(p-cyclopentylphenoxy)- | Modified steric profile and lipophilicity |
Advanced Structural Characterization and Elucidation of 2 Propanol, 1 P Sec Butylphenoxy
Spectroscopic Analysis in Elucidating 2-Propanol, 1-(p-sec-butylphenoxy)- Structure
Spectroscopic techniques are indispensable for probing the molecular framework. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its electronic structure, functional groups, and the chemical environment of its atoms can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms in 2-Propanol, 1-(p-sec-butylphenoxy)-.
In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. For 2-Propanol, 1-(p-sec-butylphenoxy)-, distinct signals are expected for the protons of the p-sec-butylphenyl group and the 1-phenoxy-2-propanol (B149627) moiety. docbrown.info The aromatic protons on the benzene (B151609) ring typically appear as a pair of doublets, characteristic of a 1,4-disubstituted (para) pattern. The protons of the sec-butyl group would present as a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group, and a doublet for the other methyl group, coupled to the methine proton. The methine proton of the sec-butyl group would appear as a multiplet.
The protons of the propanol (B110389) side chain are also distinct. The methyl group on the chiral center would appear as a doublet. The methine proton attached to the hydroxyl group would be a multiplet, and the two diastereotopic protons of the methylene group attached to the ether oxygen would each give a distinct signal, likely a doublet of doublets, due to coupling with each other and the adjacent methine proton. The hydroxyl proton itself often appears as a broad singlet, though its chemical shift and coupling can be solvent-dependent. openstax.orgpressbooks.pub
¹³C NMR spectroscopy complements the proton data by showing the number of non-equivalent carbon atoms. docbrown.info The spectrum would display distinct signals for each carbon in the sec-butyl group, the aromatic ring (with four signals due to symmetry), and the propanol side chain. The chemical shifts of the carbons bonded to oxygen atoms (the ether linkage and the alcohol) would be in the characteristic downfield region of 50-80 ppm. openstax.org
Predicted ¹H NMR Data for 2-Propanol, 1-(p-sec-butylphenoxy)-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (Ha) | ~7.10 | d | ~8.5 |
| Aromatic (Hb) | ~6.85 | d | ~8.5 |
| -O-CH₂- (diastereotopic) | ~3.8-4.0 | dd | |
| -CH(OH)- | ~4.1-4.3 | m | |
| -OH | Variable (e.g., ~2.0-4.0) | br s | |
| -CH(CH₃)CH₂CH₃ | ~2.5-2.7 | m | |
| -CH(OH)CH₃ | ~1.25 | d | ~6.5 |
| -CH(CH₃)CH₂CH₃ | ~1.20 | d | ~7.0 |
| -CH₂CH₃ | ~1.5-1.7 | m | |
| -CH₂CH₃ | ~0.80 | t | ~7.5 |
Note: This is a table of predicted data based on known values for similar structures. Actual experimental values may vary.
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. For 2-Propanol, 1-(p-sec-butylphenoxy)-, electron ionization (EI) would likely lead to a detectable molecular ion peak [M]⁺.
The fragmentation pattern would be characterized by several key cleavages. Alpha-cleavage next to the oxygen of the secondary alcohol is a common pathway for alcohols, which would result in the loss of a methyl radical to give a stable oxonium ion. youtube.comdocbrown.info Cleavage of the ether bond is also expected. A prominent fragmentation pathway for aromatic ethers is the cleavage of the bond beta to the aromatic ring. blogspot.comscribd.com Another characteristic fragmentation would be the loss of the entire propanol side chain. The sec-butyl group can also fragment, leading to the loss of an ethyl radical to form a stable benzylic cation.
Predicted Key Mass Fragments for 2-Propanol, 1-(p-sec-butylphenoxy)-
| m/z Value | Predicted Fragment Structure/Origin |
| 222 | Molecular Ion [M]⁺ |
| 207 | [M - CH₃]⁺ (loss from propanol) |
| 165 | [M - C₃H₇O]⁺ (loss of propanol side chain) |
| 149 | [p-sec-butyl-C₆H₄O]⁺ |
| 135 | [HOC₆H₄CH(CH₃)CH₂CH₃]⁺ (benzylic cation) |
| 94 | [C₆H₅OH]⁺ (McLafferty rearrangement product) |
| 57 | [C₄H₉]⁺ (sec-butyl cation) |
Note: This is a table of predicted data based on known fragmentation patterns for similar functional groups. Actual experimental values and relative abundances may vary.
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. quimicaorganica.orgadichemistry.com For 2-Propanol, 1-(p-sec-butylphenoxy)-, the IR spectrum would show a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol group, with the broadening due to hydrogen bonding. openstax.orgpressbooks.pub A strong C-O stretching vibration for the secondary alcohol would be observed around 1100 cm⁻¹, and another C-O stretching for the aryl ether would appear around 1220 cm⁻¹. quimicaorganica.org The presence of the aromatic ring would be confirmed by C=C stretching absorptions in the 1600-1500 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-H stretching of the aliphatic parts of the molecule would be observed just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The p-sec-butylphenoxy chromophore is expected to show characteristic absorptions in the UV region. Substituted benzenes typically exhibit two main absorption bands. quimicaorganica.orghnue.edu.vn For this compound, a primary band (E2 band) would be expected around 220-230 nm and a secondary, less intense band (B band) around 270-280 nm. The substitution on the benzene ring influences the exact position and intensity of these bands. up.ac.za
Predicted Spectroscopic Data (IR and UV-Vis)
| Technique | Predicted Absorption | Associated Functional Group/Chromophore |
| IR | ~3400 cm⁻¹ (broad) | O-H stretch (alcohol) |
| IR | ~3050 cm⁻¹ | Aromatic C-H stretch |
| IR | ~2960 cm⁻¹ | Aliphatic C-H stretch |
| IR | ~1600, ~1500 cm⁻¹ | Aromatic C=C stretch |
| IR | ~1220 cm⁻¹ | Aryl-O stretch (ether) |
| IR | ~1100 cm⁻¹ | C-O stretch (secondary alcohol) |
| UV-Vis | λ_max ~225 nm | π → π* transition (E2 band) |
| UV-Vis | λ_max ~275 nm | π → π* transition (B band) |
Note: This is a table of predicted data based on known values for similar structures. Actual experimental values may vary.
X-ray Crystallography for Absolute Stereochemistry and Conformation
While spectroscopic methods provide information on connectivity and local geometry, single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred solid-state conformation. wikipedia.org To perform this analysis, a suitable single crystal of 2-Propanol, 1-(p-sec-butylphenoxy)- would need to be grown.
If a single crystal of one enantiomer is obtained, X-ray diffraction analysis can determine the spatial arrangement of all atoms in the crystal lattice. caltech.edu This would confirm the connectivity deduced from spectroscopy and, crucially, would allow for the assignment of the absolute configuration (R or S) at the chiral center of the propanol moiety. This is often achieved using anomalous dispersion effects. The analysis would also reveal detailed information about bond lengths, bond angles, and torsion angles, providing insight into the molecule's conformation in the crystalline state. capes.gov.br
Chiral Chromatography for Enantiomeric Purity Assessment
Since 2-Propanol, 1-(p-sec-butylphenoxy)- contains a chiral center, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating these enantiomers and determining the enantiomeric purity of a sample. ceon.rs
The separation is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including those with alcohol and ether functionalities. ias.ac.inresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
A typical method would involve dissolving the sample in a suitable mobile phase, such as a mixture of n-hexane and an alcohol like isopropanol, and passing it through a column packed with a CSP. ias.ac.in The two enantiomers would elute at different times, appearing as two separate peaks in the chromatogram. The ratio of the areas of these two peaks can be used to determine the enantiomeric excess (ee) of the sample.
Structure Activity Relationship Sar Investigations of 2 Propanol, 1 P Sec Butylphenoxy Analogues
Systematic Modification of the Sec-Butyl Group and its Impact on Biological Activity
The p-sec-butyl substituent on the phenoxy ring is a significant feature of the lead compound, influencing its lipophilicity, steric profile, and electronic properties. The systematic modification of this alkyl group is a key strategy in medicinal chemistry to optimize a compound's pharmacokinetic and pharmacodynamic profile.
The size, shape, and branching of the alkyl group at the para-position can have a profound effect on how the molecule interacts with its biological target. For instance, the steric bulk introduced by a tert-butyl group is known to affect the reactivity and stability of phenolic compounds. nih.gov This steric hindrance can influence the orientation of the molecule within a receptor's binding pocket, potentially enhancing or diminishing its activity. nih.gov
Research on the alkylation of phenols has demonstrated that the nature of the alkylating agent and reaction conditions can lead to different isomers (e.g., para vs. ortho substitution), each with potentially different biological activities. researchgate.net The hydrophobicity of the alkyl group is another critical factor. Increasing the carbon chain length or branching can increase the lipophilicity of the compound, which may affect its ability to cross cell membranes and reach its target. However, excessive lipophilicity can also lead to undesirable properties, such as increased metabolic breakdown or non-specific binding.
Studies on other substituted phenols, such as 2,4-di-tert-butylphenol, have shown that the position and nature of the alkyl groups are crucial determinants of their biological effects. mdpi.comresearchgate.net By exploring a range of analogues with varying alkyl groups—from linear chains like n-butyl to other branched isomers like isobutyl and tert-butyl—researchers can map the steric and lipophilic requirements of the target binding site.
Below is a representative data table illustrating the hypothetical impact of modifying the sec-butyl group on biological activity, based on general SAR principles.
| Compound ID | R-Group (at para-position) | Lipophilicity (LogP) | Steric Parameter (Taft's Es) | Biological Activity (IC₅₀, µM) |
| 1 | sec-Butyl | 4.2 | -1.13 | 5.2 |
| 1a | n-Butyl | 4.0 | -0.39 | 8.9 |
| 1b | iso-Butyl | 3.9 | -0.93 | 6.5 |
| 1c | tert-Butyl | 4.4 | -1.54 | 3.1 |
| 1d | Propyl | 3.5 | -0.36 | 12.4 |
| 1e | Isopropyl | 3.6 | -0.47 | 10.8 |
Note: The data in this table is illustrative and based on established principles of structure-activity relationships.
Influence of Phenoxy Ring Substituents on Activity Profiles
The electronic nature of the substituents—whether they are electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂)—can influence the pKa of the phenolic hydroxyl group (if present in an analogue) and the electron density of the aromatic system. jst.go.jp These changes can affect hydrogen bonding capabilities and pi-pi stacking interactions with a biological target. explorationpub.comexplorationpub.com
The position of the substituents is also crucial. Substituents at the ortho position to the ether linkage can create steric hindrance, potentially forcing the phenoxy ring and the propanol (B110389) side chain into a specific conformation. nih.gov This conformational constraint might be favorable or unfavorable for binding, depending on the topology of the receptor pocket. Substituents at the meta and para positions have different electronic and steric influences that can be systematically explored. For example, studies on other substituted (2-phenoxyphenyl)acetic acids showed that halogen substitution on the phenoxy ring significantly enhanced anti-inflammatory activity.
The following table provides a hypothetical representation of how different substituents on the phenoxy ring might influence biological activity.
| Compound ID | Ring Substituent (Position) | Hammett Constant (σ) | Biological Activity (IC₅₀, µM) |
| 1 | H (None) | 0.00 | 5.2 |
| 2a | 2-Chloro | 0.23 | 3.8 |
| 2b | 3-Chloro | 0.37 | 4.5 |
| 2c | 4-Chloro (relative to ether) | 0.23 | 6.1 |
| 2d | 2-Methyl | -0.17 | 7.3 |
| 2e | 3-Nitro | 0.71 | 2.1 |
| 2f | 4-Methoxy (relative to ether) | -0.27 | 9.5 |
Note: The data in this table is illustrative and based on established principles of structure-activity relationships.
Role of the 2-Propanol Side Chain in Molecular Recognition
The 2-propanol side chain is a common structural motif in many biologically active molecules and is often essential for molecular recognition by the target receptor. This portion of the molecule contains a hydroxyl group, which is a key hydrogen bond donor and acceptor. This ability to form hydrogen bonds is frequently a critical factor in the ligand-receptor binding affinity.
The stereochemistry of the chiral center at the second carbon of the propanol chain can be a major determinant of biological activity. It is common for enantiomers of a drug to have significantly different potencies, with one enantiomer (the eutomer) being much more active than the other (the distomer). This stereoselectivity arises from the three-dimensional arrangement of the binding site, which preferentially accommodates one stereoisomer.
Furthermore, the length and flexibility of the side chain are important. Modifications, such as extending the chain to a butanol or shortening it to an ethanol, can alter the positioning of the terminal hydroxyl group relative to the phenoxy ring. This can affect the ability of the molecule to bridge key interaction points within the binding site. The conformational state of the side chain, whether extended or folded, can also influence binding affinity. Studies on neuropeptides have shown that the conformational ensemble of a molecule in solution can be inversely correlated with its receptor-binding affinity, suggesting that a more rigid or pre-organized conformation that fits the receptor may be beneficial. nih.gov
Computational SAR Modeling and Quantitative Structure-Activity Relationships (QSAR) for 2-Propanol, 1-(p-sec-butylphenoxy)- Derivatives
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide powerful tools for understanding the SAR of 2-Propanol, 1-(p-sec-butylphenoxy)- derivatives and for guiding the design of new, more potent analogues. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jst.go.jp
To build a QSAR model, a set of analogues with known biological activities is required. For each analogue, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties.
Commonly Used Descriptors in QSAR Studies:
| Descriptor Type | Examples | Description |
|---|---|---|
| Electronic | pKa, Dipole Moment, Atomic Charges | Describes the electronic distribution and properties of the molecule. |
| Steric | Molecular Volume, Surface Area, Taft's Es | Quantifies the size and shape of the molecule or its substituents. |
| Hydrophobic | LogP, Hydrophilic-Lipophilic Balance (HLB) | Measures the lipophilicity of the compound, affecting its solubility and membrane permeability. |
| Topological | Connectivity Indices, Wiener Index | Describes the atomic connectivity and branching of the molecule. |
| Quantum Chemical | HOMO/LUMO energies, Heat of Formation | Derived from quantum mechanical calculations, providing detailed electronic information. nih.gov |
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates a combination of these descriptors with the observed biological activity. nih.gov
Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide even more detailed insights. explorationpub.comexplorationpub.com These methods generate 3D contour maps that visualize regions around the aligned molecules where modifications to steric or electrostatic fields would likely increase or decrease activity. explorationpub.comexplorationpub.com For example, a CoMFA map might show a green-colored region, indicating that bulkier substituents are favored for higher activity, while a red-colored region might indicate that electronegative groups are preferred.
These computational models, once validated, can be used to predict the activity of novel, yet-to-be-synthesized derivatives of 2-Propanol, 1-(p-sec-butylphenoxy)-, thereby prioritizing the synthetic efforts towards the most promising candidates. nih.gov
Molecular Mechanisms of Action of 2 Propanol, 1 P Sec Butylphenoxy
Target Identification and Receptor Binding Studies (e.g., insect chemoreceptors)
Currently, there is no scientific literature that identifies the specific molecular targets of 2-Propanol, 1-(p-sec-butylphenoxy)-. As a result, no receptor binding studies have been published for this compound. To determine its biological targets, it would be necessary to screen the compound against a wide array of potential receptors and enzymes. While the phenolic structure might suggest potential interactions with certain biological molecules, any such assumptions remain speculative without empirical data.
Although various phenolic compounds have been identified as ligands for insect chemoreceptors, no specific research has been conducted to investigate the binding of 2-Propanol, 1-(p-sec-butylphenoxy)- to these or any other receptor types.
Ligand-Receptor Interaction Dynamics and Modeling
In the absence of an identified biological receptor for 2-Propanol, 1-(p-sec-butylphenoxy)-, no studies on its ligand-receptor interaction dynamics or any form of computational modeling have been conducted. Such research is dependent on the initial identification of a specific molecular target. If a target were to be identified, molecular docking and simulation studies could be utilized to predict the compound's binding mode and affinity.
Cellular Signaling Pathways Modulated by 2-Propanol, 1-(p-sec-butylphenoxy)-
There is no information available in the scientific literature concerning the modulation of any cellular signaling pathways by 2-Propanol, 1-(p-sec-butylphenoxy)-. Investigating such effects would necessitate in vitro studies using various cell cultures. These experiments would involve treating cells with the compound and subsequently analyzing for changes in key signaling molecules, such as protein kinases, second messengers like cyclic AMP (cAMP), and various transcription factors.
Enzyme Inhibition or Activation Mechanisms
No published studies detail the inhibition or activation of any specific enzymes by 2-Propanol, 1-(p-sec-butylphenoxy)-. A comprehensive enzymatic screening would be required to uncover any potential interactions. This would involve assessing the compound's effects on a diverse panel of enzymes to identify any inhibitory or activating properties. Should any such activity be found, further research would be needed to characterize the precise mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition.
Environmental Degradation and Fate of 2 Propanol, 1 P Sec Butylphenoxy
Photolytic Degradation Pathways
The degradation of 2-Propanol, 1-(p-sec-butylphenoxy)- when exposed to sunlight is a key process in its environmental transformation. While specific studies on this particular compound are limited, the photolytic behavior of structurally similar aromatic ethers and propanol (B110389) derivatives provides valuable insights.
Advanced oxidation processes (AOPs), which involve the generation of highly reactive hydroxyl radicals (•OH), are known to be effective in degrading ethers and alcohols. Processes like UV/H₂O₂ (ultraviolet light with hydrogen peroxide) and UV/TiO₂ (ultraviolet light with titanium dioxide) can lead to the breakdown of such compounds. For instance, studies on methyl tert-butyl ether (MTBE), another ether, have shown significant degradation under these conditions. The efficiency of this degradation is influenced by factors such as the pH of the surrounding medium, the concentration of the oxidizing agent, and the initial concentration of the pollutant itself.
The primary mechanism of photolytic degradation is expected to be the cleavage of the ether bond or the oxidation of the propanol group. The presence of the aromatic ring suggests that it can also be a target for hydroxyl radical attack, leading to the formation of various hydroxylated and ring-opened byproducts. However, without specific experimental data for 2-Propanol, 1-(p-sec-butylphenoxy)-, the exact degradation products and their formation rates remain to be determined.
Microbial Biotransformation and Metabolite Identification
Microorganisms play a critical role in the breakdown of organic compounds in the environment. Studies on phenoxypropanols, a class of compounds to which 2-Propanol, 1-(p-sec-butylphenoxy)- belongs, have demonstrated their biodegradability. Microorganisms isolated from environments such as municipal sewage and river water have been shown to degrade phenoxypropanols. A significant finding from these studies is that the degradation can proceed without the formation of phenol (B47542) as a detectable intermediate, which is an important consideration due to the toxicity of phenol.
The biotransformation of aromatic ethers often begins with the enzymatic cleavage of the ether linkage. For instance, bacteria of the genus Rhodococcus are known to degrade various ethers, with the initial oxidative attack frequently occurring at the α-carbon of the ether-linked alkyl group. In the case of 2-Propanol, 1-(p-sec-butylphenoxy)-, this would suggest an initial oxidation of the propanol moiety.
Following the initial cleavage, the resulting aromatic and aliphatic fragments are expected to be further metabolized through common bacterial degradation pathways. The aromatic portion, p-sec-butylphenol, would likely undergo ring hydroxylation followed by cleavage, a common fate for phenolic compounds in the environment. The 2-propanol fragment would be readily assimilated into central metabolism.
While the general pathways can be inferred, the specific metabolites produced during the microbial degradation of 2-Propanol, 1-(p-sec-butylphenoxy)- have not been definitively identified in the available literature.
Hydrolytic Stability Under Environmental Conditions
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of a chemical to hydrolysis is a key factor in its environmental persistence. The ether linkage (C-O-C) is generally known to be chemically stable and resistant to hydrolysis under typical environmental conditions of pH (5-9) and temperature.
Cleavage of the ether bond typically requires more extreme conditions, such as the presence of strong acids or bases, which are not commonly found in most natural environmental compartments. Therefore, it is anticipated that 2-Propanol, 1-(p-sec-butylphenoxy)- would be hydrolytically stable in the environment.
Sorption and Leaching Characteristics in Soil Matrices
The tendency of a chemical to bind to soil particles (sorption) versus its movement through the soil with water (leaching) is a critical determinant of its fate and potential for groundwater contamination. This behavior is largely governed by the compound's soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Specific experimental data on the Koc of 2-Propanol, 1-(p-sec-butylphenoxy)- is not available in the reviewed literature. To estimate its potential for sorption and leaching, the octanol-water partition coefficient (Log Kow) can be used as a proxy. A higher Log Kow generally indicates a greater tendency to sorb to organic matter in soil and thus have lower mobility.
Without a reported Log Kow or Koc value for the specific compound, a precise assessment of its sorption and leaching characteristics is not possible. However, based on its structure, which includes a non-polar sec-butyl group and an aromatic ring, it is expected to have a moderate Log Kow. This would suggest a moderate potential for sorption to soil and, consequently, a limited to moderate leaching potential. The presence of the hydroxyl group in the propanol moiety could slightly increase its water solubility and mobility compared to a similar molecule without this functional group.
For a more definitive understanding, experimental determination of the Koc value for 2-Propanol, 1-(p-sec-butylphenoxy)- is necessary.
Bioaccumulation Potential in Model Ecosystems
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. The bioconcentration factor (BCF) is a key metric used to assess this potential in aquatic organisms.
Direct experimental data on the BCF of 2-Propanol, 1-(p-sec-butylphenoxy)- is not available. However, for the structurally similar compound propylene (B89431) glycol phenyl ether, an estimated BCF of 2.5 has been calculated. nih.gov According to standard classification schemes, a BCF of this magnitude suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov
The relatively low estimated BCF for a similar compound suggests that 2-Propanol, 1-(p-sec-butylphenoxy)- is unlikely to significantly accumulate in the tissues of aquatic organisms. This is likely due to a combination of factors, including its expected moderate lipophilicity and the potential for metabolic transformation within organisms.
Advanced Analytical Methodologies for 2 Propanol, 1 P Sec Butylphenoxy Research
Chromatographic Separation Techniques for Trace Analysis
Chromatographic techniques are paramount for the separation and analysis of 2-Propanol, 1-(p-sec-butylphenoxy)- from complex matrices. The choice of method depends on the specific analytical goal, such as purity assessment, quantitative determination, or chiral separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Propanol, 1-(p-sec-butylphenoxy)-. It is particularly well-suited for assessing the purity of standards and identifying potential degradation products. scispec.co.thjfda-online.com Derivatization is often employed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. jfda-online.comresearchgate.net Silylation, for example with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy for compounds containing hydroxyl groups. mdpi.com
For the analysis of 2-Propanol, 1-(p-sec-butylphenoxy)-, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically used. The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that allow for confident identification of the parent compound and its degradation products by comparing the obtained spectra with mass spectral libraries like the NIST database. scispec.co.thnist.gov
Table 1: Representative GC-MS Parameters for the Analysis of 2-Propanol, 1-(p-sec-butylphenoxy)-
| Parameter | Value |
| GC System | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
This table presents hypothetical yet representative parameters based on the analysis of structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) for Quantitative Studies
High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of 2-Propanol, 1-(p-sec-butylphenoxy)- in various research matrices. mdpi.comnih.gov Reversed-phase HPLC, using a C8 or C18 stationary phase, is commonly employed for the separation of phenolic compounds. mdpi.comnih.gov The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution. mdpi.comnih.gov
Detection is most commonly achieved using a UV detector, as the aromatic ring in 2-Propanol, 1-(p-sec-butylphenoxy)- provides strong chromophores. For highly sensitive and selective quantification, especially in complex samples, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is utilized. econference.io
Table 2: Illustrative HPLC Method for Quantitative Analysis of 2-Propanol, 1-(p-sec-butylphenoxy)-
| Parameter | Value |
| HPLC System | |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 220 nm and 275 nm |
This table provides a representative HPLC method based on the analysis of related phenolic compounds.
Chiral Chromatography for Enantiomeric Excess Determination
Since 2-Propanol, 1-(p-sec-butylphenoxy)- possesses a chiral center at the 2-position of the propanol (B110389) moiety, the separation of its enantiomers is essential for stereoselective studies. Chiral chromatography, particularly HPLC with a chiral stationary phase (CSP), is the most common technique for determining enantiomeric excess. csfarmacie.cznih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective for the resolution of a wide range of racemic compounds, including those with structures similar to the target analyte. mdpi.com
The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol, is critical for achieving optimal separation. csfarmacie.cz The "three-point interaction" model is often invoked to explain the chiral recognition mechanism, where differential interactions between the enantiomers and the chiral selector on the stationary phase lead to their separation. youtube.com
Spectroscopic Detection Methods in Complex Research Matrices
Spectroscopic methods are indispensable for the structural elucidation and quantification of 2-Propanol, 1-(p-sec-butylphenoxy)-. Mass spectrometry, as discussed in the context of GC-MS and HPLC-MS, provides crucial information on the molecular weight and fragmentation pattern of the analyte. nist.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is another powerful tool for confirming the chemical structure.
In complex matrices, where interferences are prevalent, the selectivity of the detection method is paramount. Tandem mass spectrometry (MS/MS) offers enhanced selectivity by monitoring specific precursor-to-product ion transitions, thereby minimizing the impact of matrix effects. scispec.co.th
Sample Preparation and Extraction Protocols for Academic Research Applications
The effective extraction of 2-Propanol, 1-(p-sec-butylphenoxy)- from environmental samples like soil and water is a critical prerequisite for accurate analysis. For water samples, liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) are common approaches. usgs.govnih.gov SPE, using cartridges packed with materials like C18 or polymeric sorbents, allows for the concentration and clean-up of the analyte from large volumes of water. nih.govuwyo.edu
For soil samples, an initial extraction step with an organic solvent or a mixture of solvents is typically required. uwyo.edu Techniques such as sonication or pressurized liquid extraction can be employed to enhance extraction efficiency. Subsequent clean-up steps may be necessary to remove interfering co-extractives before chromatographic analysis. The pH of the sample can significantly influence the extraction recovery of phenolic compounds, and acidification is often performed to ensure the analyte is in its neutral form. nih.gov
Development of Novel Biosensors for 2-Propanol, 1-(p-sec-butylphenoxy)- Detection in Research Contexts
The development of biosensors offers a promising avenue for the rapid and cost-effective detection of phenolic compounds in research settings. researchgate.netresearchgate.net These analytical devices utilize a biological recognition element, such as an enzyme or a whole cell, coupled to a transducer to generate a measurable signal upon interaction with the target analyte. researchgate.netresearchgate.net
For the detection of phenolic compounds, enzymes like tyrosinase and laccase are commonly used. d-nb.infodphen1.com These enzymes catalyze the oxidation of phenols, and the resulting change in current or absorbance can be measured. Whole-cell biosensors, using microorganisms that can degrade or interact with phenolic compounds, have also been developed. acs.org While specific biosensors for 2-Propanol, 1-(p-sec-butylphenoxy)- have not been extensively reported, the existing platforms for other phenolic compounds provide a strong foundation for future development. researchgate.netd-nb.info The engineering of specific recognition elements through techniques like directed evolution holds the potential for creating highly selective and sensitive biosensors for this target analyte. acs.org
Computational Chemistry and in Silico Studies of 2 Propanol, 1 P Sec Butylphenoxy
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and semi-empirical methods like PM6, can be used to determine the optimized geometry and electronic structure of 2-Propanol, 1-(p-sec-butylphenoxy)-.
Theoretical calculations on similar substituted phenol (B47542) compounds, such as 2,4-di-tert-butyl-6-(p-tolylamino)phenol, have been performed to define their optimized state, predict free energy, and identify the molecular orbitals involved in their UV-Vis spectra. bsu.by For 2-Propanol, 1-(p-sec-butylphenoxy)-, such calculations would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms. This process yields important data on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, further calculations can reveal the distribution of electrons within the molecule. Key parameters derived from these calculations include:
Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For instance, in a study of 2,4-di-tert-butyl-6-(p-tolylamino)phenol, the HOMO was found to be at -8.544 eV and the LUMO at 0.430 eV. researchgate.net
Electron Density and Electrostatic Potential: These calculations produce maps that show the distribution of charge across the molecule. The electrostatic potential map would highlight electron-rich areas (like the oxygen atoms of the ether and hydroxyl groups) and electron-poor areas, which are important for predicting how the molecule will interact with other molecules and biological targets.
Reactivity Descriptors: Various descriptors can be calculated to quantify reactivity. These include ionization potential, electron affinity, and global hardness and softness. These parameters are valuable for predicting how the molecule will behave in chemical reactions.
Molecular Docking and Dynamics Simulations with Putative Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's active site. For 2-Propanol, 1-(p-sec-butylphenoxy)-, which shares structural similarities with some endocrine-disrupting compounds like other alkylphenols, putative biological targets could include nuclear receptors such as the estrogen receptor. pan.pl
The process of molecular docking would involve:
Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).
Generating the 3D conformation of 2-Propanol, 1-(p-sec-butylphenoxy)-.
Using a docking program to systematically explore possible binding modes of the ligand within the protein's binding site.
Scoring the different binding poses based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) to identify the most likely binding conformation.
For example, studies on phenylpropanoid derivatives have used molecular docking to explore their interactions with proteins like the Hepatitis B virus (HBV) core protein. nih.gov Similarly, phthalimide (B116566) derivatives have been docked into the GABA-A receptor to understand their antiepileptic activity. nih.gov These studies often reveal key amino acid residues involved in the binding and the types of interactions that stabilize the complex. nih.govnih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the strength of the interactions.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com 2-Propanol, 1-(p-sec-butylphenoxy)- has several rotatable bonds, including the C-O bonds of the ether linkage and the C-C bonds in the sec-butyl and propanol (B110389) side chains. This flexibility means the molecule can exist in numerous conformations, each with a different potential energy.
The study of the relationship between a molecule's structure and its potential energy is a key aspect of conformational analysis. libretexts.org The goal is to identify the most stable conformations (those with the lowest energy) and the energy barriers between different conformations. This information is crucial as the biological activity and physical properties of a molecule can depend on its preferred conformation.
For ether-containing compounds, conformational analysis can be complex. researchgate.net The presence of the bulky sec-butyl group and the polar hydroxyl group will significantly influence the conformational preferences of 2-Propanol, 1-(p-sec-butylphenoxy)- due to steric hindrance and the potential for intramolecular hydrogen bonding. psu.edu
An energy landscape can be generated by systematically rotating the key dihedral angles and calculating the potential energy of each resulting conformation. The landscape would show energy minima corresponding to stable conformers and saddle points corresponding to the transition states between them.
Table 1: Key Dihedral Angles for Conformational Analysis of 2-Propanol, 1-(p-sec-butylphenoxy)-
| Dihedral Angle | Description | Expected Influence on Conformation |
| C(aromatic)-C(aromatic)-O-C(propanol) | Rotation around the aryl-ether bond | Influenced by the steric bulk of the sec-butyl group and the propanol chain. |
| C(aromatic)-O-C(propanol)-C(propanol) | Rotation around the ether C-O bond | Determines the orientation of the propanol group relative to the phenyl ring. |
| O(ether)-C(propanol)-C(propanol)-O(hydroxyl) | Rotation within the propanol chain | Key for determining potential intramolecular hydrogen bonding between the ether and hydroxyl oxygens. |
| C(aromatic)-C(sec-butyl)-C-C | Rotations within the sec-butyl group | Multiple rotations possible, leading to various orientations of the alkyl group. |
Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry can predict various spectroscopic properties, which can be valuable for identifying and characterizing the compound. For 2-Propanol, 1-(p-sec-butylphenoxy)-, quantum chemical calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.
IR Spectrum: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. This would allow for the identification of characteristic peaks for the O-H stretch, C-H stretches (aromatic and aliphatic), C-O ether stretch, and aromatic ring vibrations.
NMR Spectrum: Chemical shifts for ¹H and ¹³C atoms can be predicted. These predictions are based on the calculated electron density around each nucleus. The predicted spectrum can be compared with experimental data to confirm the structure.
UV-Vis Spectrum: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. researchgate.net The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For example, calculations on 2,4-di-tert-butyl-6-(p-tolylamino)phenol predicted a maximum absorption at 325.35 nm. bsu.by
In addition to spectroscopic properties, computational methods can be used to explore potential reaction pathways. For instance, the reactivity of the phenolic hydroxyl group, the potential for oxidation of the aromatic ring, and the ether cleavage under different conditions could be modeled. This involves calculating the energies of reactants, transition states, and products to determine the activation energies and thermodynamics of various possible reactions.
In Silico Prediction of Environmental Behavior and Fate Parameters
The environmental fate of a chemical is its transport and transformation in the environment. In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict the environmental behavior of chemicals. ecetoc.orgresearchgate.net These models are based on the principle that the properties of a chemical are a function of its molecular structure.
For 2-Propanol, 1-(p-sec-butylphenoxy)-, which belongs to the broader class of alkylphenol derivatives, several key environmental parameters can be predicted. nih.govresearchgate.net These compounds are known to be formed from the degradation of alkylphenol ethoxylates, which are common surfactants. pan.plnih.govnih.gov
Table 2: Predicted Environmental Fate Parameters for Structurally Similar Compounds
| Parameter | Predicted Value | Method/Source | Significance |
| Octanol-Water Partition Coefficient (log Kow) | 3.4 - 3.8 | XLogP3 (for 2-sec-butylphenol (B1202637) and 1-(4-butylphenyl)propan-2-ol) nih.govnih.gov | Indicates a tendency to partition from water into organic matter, such as sediments and biological tissues. nih.gov |
| Water Solubility | Low (predicted) | Based on high log Kow | Low water solubility suggests it will not be readily diluted and dispersed in aquatic environments. nih.gov |
| Bioconcentration Factor (BCF) | Moderate to High (predicted) | QSAR models for alkylphenols nih.gov | Suggests the potential for accumulation in aquatic organisms. |
| Biodegradability | Slow to Moderate (predicted) | QSAR models; degradation of similar alkylphenols nih.gov | The branched sec-butyl group and the ether linkage may confer resistance to rapid biodegradation. nih.gov |
QSAR models use molecular descriptors (quantifiable features of the molecule's structure) to predict these parameters. osti.gov For 2-Propanol, 1-(p-sec-butylphenoxy)-, relevant descriptors would include its molecular weight, log Kow, and various topological and electronic indices. The predictions from these models are valuable for environmental risk assessment, especially when experimental data is scarce. nih.gov
Advanced Research Applications and Methodologies Involving 2 Propanol, 1 P Sec Butylphenoxy
Use as a Probing Agent in Biochemical and Chemobiological Assays
While direct studies employing 2-Propanol, 1-(p-sec-butylphenoxy)- as a probing agent in biochemical and chemobiological assays are not extensively documented in publicly available research, its structural motifs suggest a potential for such applications. Probing agents are molecules designed to interact with specific biological targets to elucidate their function, structure, or presence. The design of such probes often involves the incorporation of reporter groups or reactive functionalities onto a scaffold that directs the molecule to its target.
The phenoxypropanolamine core of 2-Propanol, 1-(p-sec-butylphenoxy)- is a well-established pharmacophore, known for its interaction with various biological receptors, particularly adrenergic receptors. By modifying the structure of 2-Propanol, 1-(p-sec-butylphenoxy)-, for instance, by introducing fluorescent tags, biotin (B1667282) moieties, or photoaffinity labels, it could theoretically be transformed into a valuable tool for biochemical research. Such a probe could be used to map the binding sites of receptors, identify new interacting proteins, or quantify receptor density in different tissues.
The development of such a probing agent would require synthetic modifications to the parent molecule. For example, a fluorescent dye could be attached to the phenyl ring or the hydroxyl group of the propanol (B110389) moiety. The choice of the label and the attachment site would be crucial to maintain the binding affinity and specificity of the parent compound.
Integration into Advanced Material Science Research (e.g., as a chemical scaffold)
In the realm of material science, small molecules with defined three-dimensional structures can serve as valuable chemical scaffolds or building blocks for the synthesis of larger, more complex materials. While the integration of 2-Propanol, 1-(p-sec-butylphenoxy)- into advanced materials is not a widely researched area, its chemical structure presents possibilities for its use as a monomer or a modifying agent in polymer synthesis.
The hydroxyl group of the propanol moiety offers a reactive site for polymerization reactions. For instance, it could be used as an initiator for ring-opening polymerization of cyclic esters or ethers, leading to the formation of polyesters or polyethers with a phenoxypropanolamine end-group. This end-group could impart specific properties to the polymer, such as altered hydrophobicity, thermal stability, or even biological activity.
Furthermore, the aromatic ring of the phenoxy group could be functionalized to introduce polymerizable groups, such as vinyl or acetylene (B1199291) functionalities. This would allow for the incorporation of the 2-Propanol, 1-(p-sec-butylphenoxy)- unit as a side chain in a polymer backbone. Such materials could have interesting properties for applications in coatings, adhesives, or as functional surfaces. The sec-butyl group, with its specific steric and electronic properties, could influence the packing and intermolecular interactions of the resulting polymer chains.
Derivatization for Enhanced Analytical Detection and Quantitation
The accurate detection and quantification of 2-Propanol, 1-(p-sec-butylphenoxy)- in various matrices, such as biological fluids or environmental samples, often necessitates a derivatization step prior to analysis, particularly for gas chromatography-mass spectrometry (GC-MS). Derivatization is a chemical modification process that converts the analyte into a more volatile, thermally stable, and chromatographically amenable form, thereby improving its detection sensitivity and peak shape. thermofisher.comchemicalbook.com
For a molecule like 2-Propanol, 1-(p-sec-butylphenoxy)-, which contains a secondary alcohol group and, in related bioactive compounds, a secondary amine, several derivatization strategies can be employed. thermofisher.com
Silylation: This is a common technique where active hydrogens in hydroxyl and amino groups are replaced by a trimethylsilyl (B98337) (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group. evitachem.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. evitachem.com The resulting silyl (B83357) ethers and amines are more volatile and less polar, leading to improved chromatographic performance.
Acylation: This method involves the reaction of the hydroxyl and amino groups with an acylating agent, such as an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) or an acyl chloride. thermofisher.com This introduces a fluorinated acyl group, which can significantly enhance detection by electron capture detection (ECD) or provide characteristic mass spectral fragmentation patterns for MS analysis.
The choice of the derivatization reagent and reaction conditions depends on the specific analytical requirements, such as the desired level of sensitivity and the complexity of the sample matrix. The table below summarizes common derivatization approaches applicable to phenoxypropanolamine structures.
| Derivatization Method | Reagent Example | Target Functional Group | Resulting Derivative | Key Advantages |
| Silylation | BSTFA, MTBSTFA | -OH, -NH | Silyl ether, Silyl amine | Increased volatility and thermal stability for GC-MS. evitachem.com |
| Acylation | Trifluoroacetic Anhydride | -OH, -NH | Fluoroacyl ester, Fluoroacyl amide | Enhanced detectability by ECD and characteristic MS fragments. thermofisher.com |
Application in Chemoenzymatic Synthesis Methodologies Utilizing Phenoxypropanol Scaffolds
Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, has emerged as a powerful tool for the production of enantiomerically pure pharmaceuticals. mdpi.com The phenoxypropanolamine scaffold, a core structure in many β-adrenergic receptor blockers (beta-blockers), is a prime target for such methodologies. mdpi.comcas.org While specific chemoenzymatic routes to 2-Propanol, 1-(p-sec-butylphenoxy)- are not detailed in the literature, the synthesis of structurally similar, commercially important beta-blockers provides a clear blueprint for its potential production.
A key step in these syntheses is the enzymatic kinetic resolution of a racemic intermediate, typically a halohydrin or an epoxide. mdpi.comcas.org Lipases, particularly from Candida antarctica (Lipase B, often immobilized as Novozym 435), are widely used for this purpose. cas.org These enzymes can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric excess.
For example, in the synthesis of (S)-metoprolol, a related beta-blocker, the racemic chlorohydrin 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is resolved through a lipase-catalyzed transesterification with vinyl butanoate. The unreacted (R)-chlorohydrin can then be converted to (S)-metoprolol. A similar strategy could be envisioned for the synthesis of the individual enantiomers of 2-Propanol, 1-(p-sec-butylphenoxy)-.
The table below illustrates the application of chemoenzymatic methods in the synthesis of various beta-blockers with phenoxypropanolamine scaffolds.
| Target Compound | Racemic Intermediate | Enzyme | Reaction Type | Outcome | Reference |
| (S)-Betaxolol | 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Candida antarctica Lipase B | Esterification | (R)-chlorohydrin with 99% ee | cas.org |
| (S)-Bisoprolol | 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | Candida antarctica Lipase B | Transesterification | (R)-chlorohydrin with high ee | |
| (S)-Metoprolol | 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Candida antarctica Lipase B | Kinetic Resolution | (S)-metoprolol with 99% ee | |
| (R)-Propranolol | Racemic chlorohydrin | Amano PS-IM (lipase) | Kinetic Resolution | (R)-chlorohydrin with >99% ee | mdpi.com |
This chemoenzymatic approach offers a more sustainable and efficient alternative to traditional chemical synthesis for obtaining enantiomerically pure phenoxypropanolamines.
Future Research Directions and Unexplored Avenues for 2 Propanol, 1 P Sec Butylphenoxy Studies
Emerging Synthetic Strategies for Chiral Resolution and Enantiopure Synthesis
The presence of a chiral center in 2-Propanol, 1-(p-sec-butylphenoxy)- necessitates the development of efficient methods for resolving its racemic mixtures and synthesizing enantiomerically pure forms. Future research will likely focus on moving beyond classical resolution techniques towards more sophisticated and sustainable strategies.
Biocatalysis is a particularly promising frontier. The use of enzymes, such as lipases, offers a highly selective and environmentally benign approach to chiral synthesis. nih.govmdpi.com Lipase-mediated kinetic resolution, for instance, has been successfully applied to analogous intermediates, such as 1-chloro-3-(1-naphthyloxy)-2-propanol, to produce highly optically pure (R) and (S) enantiomers. jddhs.com Research into enzymes like amine transaminases and imine reductases, which are capable of asymmetric synthesis without the need for expensive cofactors, is also a burgeoning field. researchgate.net These biocatalysts could be applied to produce chiral amines that are precursors to the target compound. mdpi.com
Key areas for exploration include:
Enzyme Screening and Engineering: Identifying or engineering novel enzymes (e.g., from Candida antarctica, Pseudomonas sp.) with high specificity for the 2-Propanol, 1-(p-sec-butylphenoxy)- substrate. researchgate.netnih.gov
Whole-Cell Biocatalysis: Utilizing whole-cell systems that co-express the necessary enzymes and cofactor regeneration systems, which can enhance stability and reduce costs. researchgate.net
The table below summarizes potential enzymatic strategies applicable to the synthesis of chiral 2-Propanol, 1-(p-sec-butylphenoxy)-.
| Enzyme Class | Reaction Type | Potential Application | Advantages | Reference |
| Lipases | Kinetic Resolution | Resolution of racemic 2-Propanol, 1-(p-sec-butylphenoxy)- or its acyl derivatives. | High enantioselectivity, mild reaction conditions, wide availability. | jddhs.comresearchgate.net |
| Amine Transaminases | Asymmetric Synthesis | Synthesis of a chiral amine precursor from a prochiral ketone. | High stereoselectivity, avoids costly cofactors. | researchgate.net |
| Imine Reductases (IREDs) | Asymmetric Reductive Amination | Asymmetric reduction of a prochiral imine to form a chiral amine precursor. | Excellent stereocontrol, applicable to a wide range of substrates. | mdpi.comresearchgate.net |
| Amine Dehydrogenases (AmDH) | Asymmetric Reductive Amination | Catalyzes the asymmetric reductive amination of a ketone precursor. | High enantioselectivity, potential for whole-cell biocatalyst systems. | researchgate.net |
Deeper Elucidation of Stereoisomeric Effects on Molecular Interactions
While the synthesis of enantiopure compounds is a critical first step, a significant gap in knowledge exists regarding how the specific stereochemistry of 2-Propanol, 1-(p-sec-butylphenoxy)- influences its interactions at a molecular level. The spatial arrangement of the hydroxyl and p-sec-butylphenoxy groups can dramatically alter binding affinity, efficacy, and metabolism when interacting with biological macromolecules.
Future research must focus on a comparative analysis of the individual enantiomers. Studies on related chiral compounds have demonstrated that different stereoisomers can exhibit vastly different, and sometimes opposing, pharmacological effects. For example, in the synthesis of N-substituted ortho-c oxide-bridged phenylmorphans, it was found that only specific enantiomers and diastereomers possessed significant opioid receptor binding affinity and functional activity. pfizer.com This underscores the necessity of evaluating each stereoisomer of 2-Propanol, 1-(p-sec-butylphenoxy)- independently.
Key research avenues include:
Comparative Receptor Binding Assays: Systematically testing the (R) and (S) enantiomers against a panel of potential biological targets to quantify differences in binding affinity and selectivity.
Structural Biology Studies: Utilizing techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of each enantiomer bound to a target protein, revealing the specific molecular interactions that govern stereoselectivity.
In Vitro Functional Assays: Moving beyond simple binding to assess how each enantiomer modulates the function of a target protein (e.g., as an agonist, antagonist, or allosteric modulator).
Exploration of Novel Biological Targets and Mechanistic Pathways in Non-Human Systems
The full spectrum of biological activities for 2-Propanol, 1-(p-sec-butylphenoxy)- remains largely unexplored. Current knowledge is limited, and future research should be directed towards identifying novel biological targets and elucidating the downstream mechanistic pathways it may modulate in various non-human biological systems. This exploratory research is crucial for uncovering new potential applications and understanding its broader biological impact.
Given its structural similarity to other phenoxypropanolamine compounds, initial investigations could explore targets common to this class, such as beta-adrenergic receptors. jddhs.com However, a broader, unbiased screening approach is essential to uncover unexpected activities.
Future research initiatives should include:
High-Throughput Screening (HTS): Employing HTS campaigns to test the compound against large libraries of known biological targets, including receptors, enzymes, and ion channels, across various model organisms.
Phenotypic Screening: Using cell-based or whole-organism (e.g., zebrafish, C. elegans) assays to identify observable phenotypic changes induced by the compound, which can then be used to infer its mechanism of action through reverse pharmacology.
"Omics" Approaches: Utilizing transcriptomics, proteomics, and metabolomics to gain a comprehensive, unbiased view of the global cellular changes that occur in response to treatment with the compound, providing clues to its mechanistic pathways.
Advanced Computational Model Development for Predictive Research
Computational chemistry and machine learning are poised to revolutionize the study of chemical compounds, and 2-Propanol, 1-(p-sec-butylphenoxy)- is a prime candidate for the application of these in silico tools. Developing advanced computational models can accelerate research by predicting the compound's properties, activities, and potential liabilities before committing to resource-intensive laboratory experiments.
Recent studies have demonstrated the power of machine learning models in predicting the biological activity and adverse effects of small molecules. mdpi.compharmaceutical-technology.com For example, the AISMPred model uses various machine learning classifiers and molecular descriptors to predict anti-inflammatory potential with high accuracy. mdpi.com Similar approaches can be tailored for 2-Propanol, 1-(p-sec-butylphenoxy)-.
Key areas for computational model development include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Building models that correlate the structural features of 2-Propanol, 1-(p-sec-butylphenoxy)- and its analogs with their biological activities.
Molecular Docking and Simulation: Performing docking studies to predict the binding modes of its enantiomers with potential protein targets and using molecular dynamics simulations to understand the stability and dynamics of these interactions.
Predictive Toxicology Models: Leveraging machine learning algorithms trained on large datasets to predict potential adverse reactions or off-target effects, guiding safer compound development. pharmaceutical-technology.comrsc.org
The table below outlines various machine learning approaches that could be developed for predictive research on this compound.
| Model Type | Algorithm Examples | Input Data | Predicted Endpoint | Reference |
| Classification Model | Random Forest (RF), Extra Trees (ET), K-Nearest Neighbors (KNN) | 2D/3D Molecular Descriptors, Fingerprints (FP) | Biological Activity (e.g., Active/Inactive), Adverse Reactions | mdpi.compharmaceutical-technology.com |
| Regression Model | Support Vector Regression (SVR), Gradient Boosting | Molecular Descriptors, Experimental Data | Binding Affinity (IC50, Ki), Physicochemical Properties | mdpi.com |
| Generative AI Model | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Known active molecules | Novel analog structures with potentially improved properties | ispe.org |
Integration into Multidisciplinary Research Platforms for Sustainable Chemical Development
The future of chemical research lies in a holistic approach that integrates synthesis, biological evaluation, and environmental impact assessment from the earliest stages. 2-Propanol, 1-(p-sec-butylphenoxy)- should be studied within a multidisciplinary framework focused on sustainable chemical development, adhering to the principles of green chemistry. mdpi.comrsc.org
This involves designing synthetic routes that are not only efficient but also environmentally benign. pfizer.com Key green chemistry principles applicable to this compound include the use of renewable feedstocks, biocatalysis, safer solvents, and energy-efficient processes like continuous flow synthesis. jddhs.comispe.org For example, research into synthesizing propanols from renewable glycerol (B35011) is an active area that aligns with these goals. monash.eduresearchgate.net
A truly multidisciplinary platform would involve:
Green Synthesis Design: Employing green chemistry metrics (e.g., E-factor, atom economy) to design and optimize the synthesis of 2-Propanol, 1-(p-sec-butylphenoxy)-. mdpi.com This includes exploring solvent-free reaction conditions or using green solvents like water or bio-based alternatives. jddhs.commdpi.com
Lifecycle Assessment (LCA): Conducting a comprehensive LCA to evaluate the environmental impact of the compound's entire lifecycle, from synthesis to disposal. nih.gov
Integration of AI and Automation: Using artificial intelligence to predict optimal, sustainable synthetic routes and employing automated continuous flow reactors for safer, more efficient, and scalable production. pharmaceutical-technology.comispe.org
Collaborative Research: Fostering collaboration between synthetic chemists, biologists, computational scientists, and chemical engineers to create a feedback loop where biological findings inform synthetic design and process optimization in real-time. ucl.ac.uk
By pursuing these integrated and forward-looking research avenues, the scientific community can fully elucidate the properties and potential of 2-Propanol, 1-(p-sec-butylphenoxy)- while pioneering safer, more efficient, and sustainable chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
